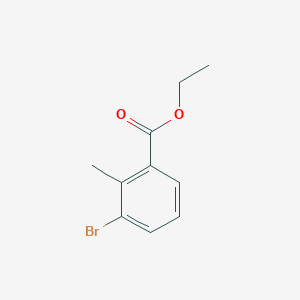

Ethyl 3-bromo-2-methylbenzoate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 3-bromo-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZDEZLLBGJTTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Aromatic Ester Chemistry Research

Aromatic esters are a significant class of organic compounds characterized by an ester functional group (–COO–) directly attached to an aromatic ring. numberanalytics.com These compounds are prevalent in both nature and industry, contributing to the fragrances of fruits and flowers and serving as essential intermediates in the manufacturing of pharmaceuticals, agrochemicals, and materials. numberanalytics.comwaseda.jpsolubilityofthings.com

The versatility of aromatic esters stems from their reactivity and stability. numberanalytics.comsolubilityofthings.com The ester group can undergo various transformations, such as hydrolysis to form carboxylic acids and alcohols, or reduction to yield alcohols. numberanalytics.com Furthermore, the aromatic ring can be modified through electrophilic substitution reactions. In recent years, innovative catalytic methods, such as the "ester dance reaction," have been developed to rearrange functional groups on the aromatic ring, expanding the synthetic possibilities for creating valuable aromatic compounds from readily available starting materials. waseda.jp The development of transition-metal-catalyzed reactions has further enhanced the utility of aromatic esters, allowing them to be used as electrophiles in a variety of cross-coupling reactions. acs.org

Significance of Halogenated Benzoate Esters in Synthetic Methodologies

The introduction of a halogen atom onto a benzoate (B1203000) ester, as seen in Ethyl 3-bromo-2-methylbenzoate, significantly enhances its utility in synthetic organic chemistry. Halogenated organic compounds are crucial precursors for a multitude of organic transformations because the carbon-halogen bond provides a reactive site for nucleophilic substitution and cross-coupling reactions. nih.govacs.org

Halogenated benzoate esters are particularly valuable as intermediates. cymitquimica.com The halogen, in this case, bromine, acts as a handle that allows chemists to introduce new functional groups and build more complex molecular architectures through reactions like Suzuki and Heck couplings. This strategic placement of a reactive halogen is fundamental in the synthesis of specialized chemicals, including active pharmaceutical ingredients and agrochemicals. cymitquimica.comchemicalbook.com For instance, the precursor acid, 3-Bromo-2-methylbenzoic acid, is used in the preparation of various biologically active compounds, including inhibitors for HIV-1 entry and α-2 adrenoceptor agonists. chemicalbook.com The presence of halogens can also influence the biological activity of the final molecule. researchgate.net The synthesis of these halogenated esters often involves the esterification of the corresponding halogenated benzoic acid. vulcanchem.comlibretexts.org

Chemical Properties of this compound

| Property | Value |

| CAS Number | 103038-43-3 bldpharm.comcapotchem.comsigmaaldrich.com |

| Molecular Formula | C10H11BrO2 bldpharm.comcapotchem.com |

| Molecular Weight | 243.10 g/mol bldpharm.comcapotchem.com |

| Purity | >98% capotchem.com |

| Storage | Sealed in dry, room temperature bldpharm.com |

Synthetic Routes to this compound Explored

The synthesis of this compound, a valuable intermediate in the creation of various biologically active compounds, can be achieved through several strategic chemical transformations. chemicalbook.comchemimpex.com Methodologies primarily involve the esterification of a benzoic acid precursor or the direct bromination of an existing ester.

Mechanistic Investigations of Reactions Involving Ethyl 3 Bromo 2 Methylbenzoate

Elucidation of Reaction Pathways and Intermediates

The reactions of Ethyl 3-bromo-2-methylbenzoate can proceed through various pathways, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and transformations involving the ester group.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the aromatic ring is susceptible to substitution by nucleophiles. The electron-withdrawing effect of the adjacent ester group activates the ring towards nucleophilic attack. For instance, reaction with amines can yield the corresponding amino-benzoates. The proposed mechanism involves the formation of a Meisenheimer complex as a key intermediate.

Cross-Coupling Reactions: The bromo substituent makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. For example, Sonogashira coupling with terminal alkynes, catalyzed by palladium complexes, proceeds to form substituted alkynyl benzoates. The mechanism of these reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Hydrolysis: The ester group can undergo hydrolysis under acidic or basic conditions to yield 3-bromo-2-methylbenzoic acid. vulcanchem.com Basic hydrolysis, for example with lithium hydroxide (B78521), proceeds via a nucleophilic acyl substitution mechanism. vulcanchem.com

Kinetic Studies of Derivatization Reactions

Kinetic studies provide quantitative insights into the rates and mechanisms of reactions. For the derivatization of this compound, kinetic data can help in understanding the influence of various factors such as temperature, concentration, and catalyst loading.

A study on the liquid-phase oxidation of p-xylene, a related process, highlights the complexity of such reactions, where a lumped kinetic model was developed to describe the system. researchgate.net While specific kinetic data for this compound is not extensively reported in the provided results, the principles from related reactions can be applied. For instance, in cross-coupling reactions, the rate is often dependent on the concentration of the substrate, the coupling partner, and the catalyst.

The Hammett equation can be a useful tool to correlate reaction rates with the electronic effects of substituents on the benzene (B151609) ring. msuniv.ac.in For a series of related benzoates, a linear relationship is often observed between the logarithm of the rate constant and the Hammett substituent constant (σ). oup.com This allows for the prediction of reactivity based on the electronic nature of the substituents.

Table 1: Hypothetical Kinetic Data for a Derivatization Reaction

| Reactant Concentration (mol/L) | Catalyst Loading (mol%) | Temperature (°C) | Initial Rate (mol/L·s) |

| 0.1 | 1 | 80 | 1.2 x 10⁻⁴ |

| 0.2 | 1 | 80 | 2.4 x 10⁻⁴ |

| 0.1 | 2 | 80 | 2.5 x 10⁻⁴ |

| 0.1 | 1 | 100 | 4.8 x 10⁻⁴ |

This table presents hypothetical data to illustrate the expected trends in kinetic studies.

Role of Catalysis in Transformations of this compound

Catalysis plays a pivotal role in many transformations of this compound, enabling reactions that would otherwise be slow or unselective.

Transition Metal Catalysis: As mentioned earlier, palladium catalysts are widely used for cross-coupling reactions. acs.org For instance, in Suzuki-Miyaura coupling, a palladium catalyst facilitates the reaction between the bromo-benzoate and a boronic acid derivative. The choice of ligand on the palladium center can significantly influence the efficiency and selectivity of the reaction.

Ruthenium and iridium complexes have also emerged as powerful photoredox catalysts for various organic transformations, including the activation of aryl halides. acs.org These catalysts can absorb visible light and initiate electron transfer processes, leading to the formation of radical intermediates that can participate in a variety of reactions. For example, a photoredox catalytic system could be employed for the dehalogenation or arylation of this compound.

Acid/Base Catalysis: The hydrolysis of the ester group is a classic example of acid or base catalysis. Strong acids protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, while strong bases generate the more nucleophilic hydroxide ion.

Stereochemical Considerations in Reactions of Related Benzoates

While this compound itself is achiral, stereochemical considerations become important when it reacts with chiral reagents or when chiral centers are introduced in its derivatives.

In reactions of related chiral benzoates, such as (R)-(-)-menthyl benzoates, the stereochemistry of the starting material can influence the stereochemical outcome of the reaction. oup.com For example, the reaction of these chiral benzoates with racemic lithiomethyl p-tolyl sulfoxide (B87167) shows enantiomer-differentiating characteristics, leading to the formation of optically active β-keto sulfoxides. oup.com The degree and direction of this enantioselectivity are influenced by the substituents on the benzene ring. oup.com

The stereochemical course of a reaction can often provide valuable mechanistic information. msuniv.ac.in For instance, the observation of inversion of configuration at a stereocenter is a hallmark of an SN2 reaction mechanism. msuniv.ac.in While direct stereochemical studies on this compound are not detailed in the provided search results, the principles derived from studies on related chiral benzoates are applicable to its potential stereoselective transformations.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of Ethyl 3-bromo-2-methylbenzoate provides detailed information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals for the ethyl group and the aromatic protons.

The ethyl group protons appear as a quartet and a triplet. The quartet, found further downfield, corresponds to the methylene (B1212753) protons (-OCH₂CH₃) and is split by the adjacent methyl protons. The triplet, located further upfield, represents the methyl protons (-OCH₂CH₃) and is split by the neighboring methylene protons. The methyl group attached to the benzene (B151609) ring (-CH₃) appears as a singlet, as it has no adjacent protons to couple with.

The aromatic region of the spectrum displays signals for the three protons on the benzene ring. Their specific chemical shifts and splitting patterns are influenced by the electronic effects of the bromo, methyl, and ethyl ester substituents. The proton situated between the bromo and ester groups is expected to be the most deshielded.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.83 | Doublet | 1H | Aromatic H |

| ~7.72 | Doublet | 1H | Aromatic H |

| ~7.34-7.45 | Multiplet | 1H | Aromatic H |

| ~4.30 | Quartet | 2H | -OCH₂CH₃ |

| ~2.46 | Singlet | 3H | Ar-CH₃ |

| ~1.36 | Triplet | 3H | -OCH₂CH₃ |

| Note: Data is based on analogous compounds and predicted values. rsc.org |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.

The most downfield signal is typically the carbonyl carbon of the ester group (~165-170 ppm) due to the strong deshielding effect of the attached oxygen atoms. The six aromatic carbons appear in the characteristic range of ~120-140 ppm. The carbon atom bonded to the bromine (C-Br) is identifiable, as is the carbon attached to the ester group. The carbons of the ethyl group (-OCH₂CH₃) and the ring-attached methyl group (-CH₃) resonate at the most upfield positions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Ester) |

| ~140 | Aromatic C-CH₃ |

| ~134 | Aromatic C-H |

| ~132 | Aromatic C-COOEt |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~122 | Aromatic C-Br |

| ~61 | -OCH₂CH₃ |

| ~22 | Ar-CH₃ |

| ~14 | -OCH₂CH₃ |

| Note: Data is based on analogous compounds and general chemical shift ranges. rsc.org |

Two-dimensional (2D) NMR experiments are employed to establish definitive correlations between protons and carbons, confirming the structural assignment. beilstein-journals.org

COSY (Correlation Spectroscopy): A COSY experiment would show cross-peaks between coupled protons. Key correlations would be observed between the methylene and methyl protons of the ethyl group, and among the adjacent protons on the aromatic ring. This helps to trace the proton-proton connectivity within the molecule.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded protons and carbons. researchgate.net It would show a cross-peak connecting the methylene proton signal to the methylene carbon signal, the ethyl methyl proton signal to its corresponding carbon, the aromatic proton signals to their respective aromatic carbons, and the ring methyl proton signal to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. beilstein-journals.orgresearchgate.net This is crucial for piecing together the molecular fragments. For instance, correlations would be expected from the methylene protons (-OCH₂CH₃) to the ester carbonyl carbon (C=O), and from the ring-attached methyl protons (Ar-CH₃) to the adjacent aromatic carbons (including C1, C2, and C3), unequivocally confirming the substitution pattern on the benzene ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound displays several characteristic absorption bands.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, which typically appears around 1720 cm⁻¹. Other significant peaks include the C-O stretching vibrations of the ester group, usually found in the 1300-1100 cm⁻¹ region. The spectrum also shows C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (just below 3000 cm⁻¹). Aromatic C=C stretching absorptions appear in the 1600-1450 cm⁻¹ range. The C-Br stretch is expected to be observed in the fingerprint region, typically around 560 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| >3000 | C-H Stretch | Aromatic |

| <3000 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1720 | C=O Stretch | Ester |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1300-1100 | C-O Stretch | Ester |

| ~560 | C-Br Stretch | Bromoalkane |

| Note: Data is based on typical values for these functional groups and data from analogous compounds. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure. The molecular weight of this compound is 243.10 g/mol . capotchem.com

In the mass spectrum, the molecular ion peak (M⁺) would be observed as a pair of peaks of nearly equal intensity, M⁺ and M+2, at m/z 242 and 244, respectively. miamioh.edulibretexts.org This characteristic isotopic pattern is due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.

Common fragmentation pathways for this molecule involve the cleavage of the ester group. libretexts.org Expected fragment ions include the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to give an acylium ion, and the loss of an ethyl radical (•CH₂CH₃, 29 Da). Another significant fragmentation could be the loss of the bromine atom (•Br, 79 or 81 Da).

Table 4: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Ion | Description |

| 242/244 | [M]⁺ | Molecular ion (presence of Br) |

| 197/199 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 163 | [M - Br]⁺ | Loss of bromine radical |

| 135 | [M - Br - CO]⁺ | Loss of bromine and carbon monoxide |

| Note: Fragmentation is predicted based on common pathways for esters and halogenated compounds. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions associated with chromophores. The benzene ring in this compound acts as the principal chromophore.

The substituted benzene ring is expected to show strong absorption bands in the UV region, corresponding to π → π* transitions. Studies on similar structures, such as complex molecules containing a 2-bromo-3-methylbenzoate moiety, have shown absorption peaks around 211 nm. researchgate.net The presence of the carbonyl group also introduces a weaker n → π* transition, which may be observed at longer wavelengths, though it is often obscured by the more intense π → π* bands. The exact position and intensity of these absorption maxima are influenced by the combination of the bromo, methyl, and ester substituents on the aromatic ring.

Table 5: Predicted UV-Vis Absorption Data for this compound

| λmax (nm) | Type of Transition | Chromophore |

| ~211 | π → π | Substituted Benzene Ring |

| Longer λ | n → π (weak) | Carbonyl (C=O) |

| Note: Data is based on values for similar chromophoric systems. researchgate.net |

X-ray Crystallography for Solid-State Molecular Geometry

While specific single-crystal X-ray diffraction data for this compound is not available in the surveyed literature, studies on closely related compounds provide significant insight into its expected solid-state structure. For instance, the analogous compound, Mthis compound, has been confirmed to crystallize in a stable monoclinic phase through single-crystal XRD. It is anticipated that this compound would also adopt a similar crystalline form. The general procedure for such an analysis involves growing a suitable single crystal, which can be achieved through methods like slow evaporation of a solvent. asianpubs.org The crystal is then mounted on a diffractometer, and diffraction data are collected and processed to solve and refine the structure. asianpubs.orgiucr.org

The resulting structural data would precisely define the geometry of the benzene ring, the orientation of the ethyl ester group relative to the ring, and the positions of the bromo and methyl substituents. Intermolecular interactions, such as C–H···O hydrogen bonds or π–π stacking, which stabilize the crystal lattice, can also be identified. asianpubs.orgiucr.org

Representative Crystallographic Data for a Substituted Benzoate (B1203000) Compound

The following table is a representative example of the type of data obtained from a single-crystal X-ray diffraction study, based on published data for structurally similar aromatic esters. asianpubs.orgresearchgate.net

| Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | ~12.3 |

| b (Å) | ~8.9 |

| c (Å) | ~20.3 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~2172 |

| Z (molecules/unit cell) | 4 |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the vibrational modes of a molecule. When laser light interacts with a molecule, it can be scattered inelastically, resulting in a shift in energy that corresponds to the energy of the molecule's vibrational modes. These shifts are recorded as a Raman spectrum, where each peak corresponds to a specific molecular vibration.

A complete experimental Raman spectrum for this compound is not presently available in the literature. However, the expected characteristic bands can be predicted based on data from analogous compounds and general knowledge of group frequencies. researchgate.netnih.gov The analysis of substituted benzoates and aromatic compounds allows for the assignment of specific spectral regions to vibrations of the functional groups present in the molecule. researchgate.netup.ac.zadavuniversity.org

The key vibrational modes expected for this compound include:

Aromatic C-H Stretching: Weak to medium intensity bands are expected above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹. pressbooks.pub

Aliphatic C-H Stretching: Vibrations from the methyl and ethyl groups would appear in the 2850-3000 cm⁻¹ region. davuniversity.org

Carbonyl (C=O) Stretching: A strong band corresponding to the ester carbonyl group is expected in the region of 1700-1720 cm⁻¹. asianpubs.org

Aromatic C=C Ring Stretching: The benzene ring itself gives rise to several characteristic bands, typically in the 1450-1620 cm⁻¹ range. up.ac.zadavuniversity.org Two of the most prominent are usually found near 1600 cm⁻¹ and 1585 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds occur at lower frequencies, typically between 690 and 1450 cm⁻¹. davuniversity.orgpressbooks.pub

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 500 and 650 cm⁻¹.

Theoretical methods, such as Density Functional Theory (DFT), are often employed to calculate vibrational frequencies and aid in the assignment of experimental Raman bands. researchgate.netnih.gov

Predicted Characteristic Raman Bands for this compound

This table summarizes the expected vibrational modes and their approximate wavenumber ranges, based on data from similar compounds.

| Wavenumber Range (cm⁻¹) | Vibrational Assignment |

| 3030 - 3100 | Aromatic C-H Stretching |

| 2850 - 3000 | Aliphatic (Methyl/Ethyl) C-H Stretching |

| 1700 - 1720 | Ester C=O Stretching |

| 1585 - 1620 | Aromatic Ring C=C Stretching |

| 1450 - 1500 | Aromatic Ring C=C Stretching / CH₂ Bending |

| 1000 - 1300 | C-O Stretching / C-H In-plane Bending |

| 690 - 900 | Aromatic C-H Out-of-plane Bending |

| 500 - 650 | C-Br Stretching |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a predominant computational method used to study the electronic structure and reactivity of organic molecules like Ethyl 3-bromo-2-methylbenzoate. By approximating the electron density of the molecule, DFT calculations can accurately predict a range of molecular properties. Methods such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net

Before predicting other properties, the most stable three-dimensional structure of this compound must be determined through geometry optimization. This process finds the minimum energy conformation of the molecule. Conformational analysis is particularly important for this compound due to the rotational freedom of the ethyl ester group relative to the benzene (B151609) ring.

Table 1: Representative Calculated Geometrical Parameters for this compound (Optimized) Note: This data is representative and based on typical values for similar structures calculated using DFT methods.

| Parameter | Bond/Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (Ester) | ~1.35 Å |

| Bond Angle | C-C-Br | ~121° |

| Bond Angle | O=C-O | ~124° |

| Dihedral Angle | C(ring)-C(ring)-C=O | ~45-60° |

DFT calculations are highly effective in predicting spectroscopic data, which is crucial for structural elucidation.

Vibrational Frequencies: Theoretical vibrational analysis can predict the compound's Infrared (IR) spectrum. nih.gov The calculated harmonic frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. researchgate.net These calculations help assign specific vibrational modes, such as C-Br stretching, C=O stretching of the ester, and various aromatic C-H bending modes. researchgate.net

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net The predicted chemical shifts are reported relative to a standard, usually Tetramethylsilane (TMS). nih.gov These predictions are influenced by the electronic environment of each nucleus; for instance, the electron-withdrawing bromine atom and the ester group, as well as the electron-donating methyl group, will deshield or shield nearby protons and carbons, affecting their chemical shifts. ucl.ac.uk

Table 2: Predicted Spectroscopic Data for this compound Note: This data is representative and based on standard DFT/GIAO calculations for analogous compounds.

| Spectroscopic Parameter | Functional Group/Atom | Predicted Value |

|---|---|---|

| Vibrational Frequency (IR) | C=O Stretch | ~1720 cm⁻¹ |

| Vibrational Frequency (IR) | C-Br Stretch | ~580 cm⁻¹ |

| ¹H NMR Chemical Shift | Aromatic Protons (H) | 7.1-7.8 ppm |

| ¹H NMR Chemical Shift | -CH₃ (ring) | ~2.4 ppm |

| ¹³C NMR Chemical Shift | C=O (carbonyl) | ~167 ppm |

| ¹³C NMR Chemical Shift | C-Br | ~120 ppm |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity. mdpi.commost.gov.bd A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO may have significant contributions from the carbonyl group and the C-Br antibonding orbital. most.gov.bdekb.eg

Table 3: Representative Frontier Molecular Orbital Energies Note: Values are illustrative, calculated using DFT (B3LYP) for similar aromatic esters.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.9 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.4 eV |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into intermolecular interactions. mdpi.com For this compound, MD simulations can be used to study its behavior in different solvent environments or its interaction with other molecules, such as reactants or biological targets.

These simulations rely on force fields (e.g., AMBER, CHARMM) which define the potential energy of the system based on the positions of its particles. uq.edu.au By simulating the trajectory of the molecule, one can analyze non-covalent interactions like hydrogen bonds and van der Waals forces, which govern solvation, aggregation, and binding phenomena. nih.gov

Quantum Mechanical Approaches to Reaction Pathway Modeling

Quantum Mechanical (QM) methods, particularly DFT, are used to model the entire energy profile of a chemical reaction. This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. uomustansiriyah.edu.iq

For reactions involving this compound, such as nucleophilic substitution at the carbonyl carbon or reactions involving the bromine substituent, QM modeling can determine the activation energy (the energy barrier of the transition state). uva.nl This information helps predict reaction rates and elucidate mechanisms. For instance, calculations can show whether a reaction proceeds through a concerted mechanism or a stepwise pathway with a distinct intermediate. nih.gov

Theoretical Correlation of Molecular Descriptors with Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models aim to correlate the chemical structure of a molecule with its physical properties or biological activity. mdpi.comudec.cl These models use molecular descriptors—numerical values that characterize the molecule's structure.

For this compound, numerous descriptors can be calculated using computational methods. These include constitutional descriptors (e.g., molecular weight), topological indices, and quantum chemical descriptors derived from DFT calculations (e.g., HOMO-LUMO energies, dipole moment, atomic charges). nih.gov By establishing a statistical correlation between these descriptors and an observed property (like boiling point, solubility, or reactivity), predictive models can be built. mdpi.com This allows for the estimation of properties for new, unsynthesized compounds, guiding molecular design. nih.gov

Derivatization and Functionalization Strategies in Organic Synthesis Research

Nucleophilic Substitution Reactions at the Bromine Position

The bromine atom on the aromatic ring of Ethyl 3-bromo-2-methylbenzoate is a key site for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-withdrawing nature of the ester group. Common nucleophilic substitution reactions include:

Amination: The bromine can be displaced by ammonia (B1221849) or various amines to yield the corresponding ethyl 2-amino-3-methylbenzoate derivatives. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are particularly effective for forming C-N bonds with aryl halides and a broad range of amines. libretexts.orgwikipedia.org This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgwikipedia.orgnih.gov

Hydroxylation: Reaction with a strong base like sodium hydroxide (B78521) can replace the bromine atom with a hydroxyl group, leading to the formation of ethyl 2-hydroxy-3-methylbenzoate.

Suzuki-Miyaura Coupling: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions. In the Suzuki-Miyaura coupling, the bromo-substituted ester reacts with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. vulcanchem.comscholarsresearchlibrary.comderpharmachemica.commdpi.com This method is widely used to create biaryl structures. derpharmachemica.comvulcanchem.com

Interactive Table: Examples of Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile/Reagent | Product |

|---|---|---|

| Amination | Ammonia (NH₃) | Ethyl 2-amino-3-methylbenzoate |

| Hydroxylation | Sodium Hydroxide (NaOH) | Ethyl 2-hydroxy-3-methylbenzoate |

Ester Hydrolysis for Carboxylic Acid Derivatization

The ethyl ester group of this compound can be readily hydrolyzed under acidic or basic conditions to yield 3-bromo-2-methylbenzoic acid. vulcanchem.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid, in the presence of excess water. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction, typically carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide. vulcanchem.comchemguide.co.ukchemicalbook.com The reaction produces the corresponding carboxylate salt, which can then be acidified to obtain the free carboxylic acid. vulcanchem.comchemguide.co.uk

The resulting 3-bromo-2-methylbenzoic acid is a versatile intermediate itself, used in the synthesis of various biologically active compounds. fishersci.fi The carboxylic acid can undergo further reactions, such as conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride, which can then be reacted with amines to form amides. vulcanchem.comnih.gov

Interactive Table: Hydrolysis of this compound

| Condition | Reagents | Primary Product | Final Product (after workup) |

|---|---|---|---|

| Acidic | Dilute H₂SO₄ or HCl, Heat | 3-bromo-2-methylbenzoic acid | 3-bromo-2-methylbenzoic acid |

Transformations of the Alkyl and Ester Moieties

The methyl and ethyl ester groups also offer sites for chemical modification.

Reduction of the Ester: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts this compound to (3-bromo-2-methylphenyl)methanol.

Bromination of the Methyl Group: The benzylic protons of the methyl group are susceptible to radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN or benzoyl peroxide. vulcanchem.comrasayanjournal.co.in This yields ethyl 3-bromo-2-(bromomethyl)benzoate, a compound with two different C-Br bonds that can be selectively functionalized. The newly introduced bromomethyl group is highly reactive towards nucleophilic substitution. vulcanchem.com

Regioselective Functionalization of the Aromatic Ring

Beyond substitution at the bromine position, the aromatic ring can be further functionalized through methods like directed ortho-metalation (DoM). wikipedia.orgbaranlab.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgbaranlab.orguwindsor.ca While the ester group itself is not a strong DMG, the strategic introduction or modification of other functional groups on the ring can enable such regioselective reactions. The existing substituents (bromo, methyl, and ester groups) influence the position of any subsequent electrophilic aromatic substitution reactions by directing incoming electrophiles to specific positions on the ring. wikipedia.orguwindsor.ca The development of new catalytic systems continues to expand the possibilities for regioselective C-H functionalization of substituted aromatics. uni-muenchen.deresearchgate.net

常见问题

Q. Table 1: Synthesis Methods Comparison

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Direct Bromination | 70–85 | ≥98 | Br₂, DCM, 50°C | |

| Palladium-Catalyzed CO | 65–75 | ≥95 | PdCl₂, EtOH, 40°C |

How can researchers validate the structural integrity and purity of this compound?

Basic Research Question

Characterization relies on spectroscopic and chromatographic techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl at C2, bromo at C3) via coupling constants and peak splitting .

- GC-MS : Assess purity (≥98% by GC) and detect residual solvents .

- Refractive Index (RI) : Measured as 1.541 (n20/D) to verify consistency with literature .

- Boiling Point : 130–131°C under reduced pressure .

Critical Note : Discrepancies in melting points (if observed) may indicate polymorphic forms or impurities, necessitating recrystallization from ethanol or hexane .

How should researchers address contradictions in spectroscopic data during structural elucidation?

Advanced Research Question

Data conflicts (e.g., unexpected NMR shifts) often arise from:

- Solvent effects : Deuterated solvents like CDCl₃ vs. DMSO-d₆ can alter peak positions.

- Dynamic processes : Rotameric equilibria in esters may split signals; variable-temperature NMR (VT-NMR) resolves this .

- Impurity interference : Use preparative HPLC to isolate the compound and re-analyze .

Example : A reported doublet for the methyl group (δ 2.5 ppm) in DMSO-d₆ might split into a multiplet in CDCl₃ due to solvent polarity differences .

What experimental strategies optimize regioselectivity in substitution reactions involving this compound?

Advanced Research Question

The bromine atom at C3 is highly electrophilic, making it reactive toward nucleophilic aromatic substitution (SNAr). Strategies include:

- Directing groups : The ester at C1 stabilizes intermediates via resonance, directing nucleophiles to C3 .

- Catalysis : CuI/ligand systems enhance cross-coupling efficiency (e.g., Suzuki-Miyaura with aryl boronic acids) .

- Solvent optimization : DMF or THF improves solubility of organometallic reagents .

Q. Table 2: Substitution Reactivity

| Reaction Type | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| SNAr (NH₃) | 60–70 | NH₃, EtOH, reflux | |

| Suzuki Coupling | 75–85 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |

What challenges arise in X-ray crystallographic analysis of this compound, and how are they mitigated?

Advanced Research Question

Crystallization difficulties stem from:

- Low melting point : The compound may oil out; slow cooling in ethanol/hexane mixtures promotes crystal growth .

- Disorder in alkyl chains : The ethyl ester group often requires refinement using restraints in SHELXL .

- Heavy atom effects : Bromine’s high electron density complicates data collection; use Mo-Kα radiation (λ = 0.71073 Å) to enhance anomalous scattering .

Q. Best Practices :

- Collect high-resolution data (θ > 25°) to resolve positional ambiguities.

- Apply TWINABS for correcting absorption effects in plate-like crystals .

How do steric and electronic effects of the 2-methyl group influence reactivity?

Advanced Research Question

The methyl group at C2:

- Steric hindrance : Shields the C3 bromine, reducing SNAr rates compared to unsubstituted analogs. Kinetic studies show a 20% decrease in reaction rate with bulky nucleophiles .

- Electronic effects : The methyl group donates electrons via hyperconjugation, slightly deactivating the ring and stabilizing transition states in electrophilic substitutions .

Experimental Design : Compare reaction kinetics of this compound with Ethyl 3-bromobenzoate using UV-Vis monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。